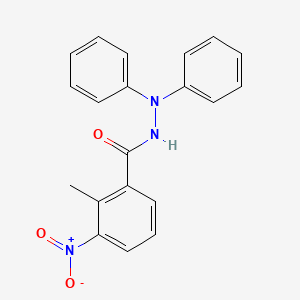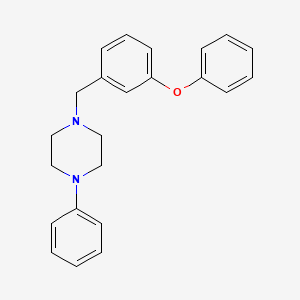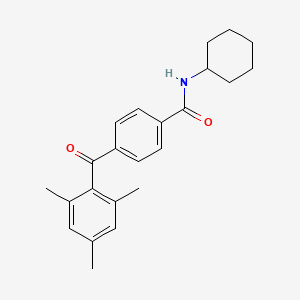
N-(3-fluorophenyl)-5-(2-nitrophenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-5-(2-nitrophenyl)-2-furamide, commonly known as FNPAF, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. FNPAF belongs to the class of furan-based compounds and is primarily used as a pharmacological tool to study the function of certain receptors in the brain.
作用機序
The exact mechanism of action of FNPAF is not fully understood. However, it is known to bind to the sigma-1 receptor and the NMDA receptor and modulate their activity. FNPAF has been shown to enhance the activity of the sigma-1 receptor and inhibit the activity of the NMDA receptor. This modulation of receptor activity can lead to changes in neuronal signaling and may have implications for various physiological and pathological processes.
Biochemical and Physiological Effects
FNPAF has been shown to have various biochemical and physiological effects. It has been shown to enhance the release of certain neurotransmitters, such as dopamine and acetylcholine, in the brain. It has also been shown to modulate the activity of certain ion channels, such as the voltage-gated sodium channel and the calcium channel. These effects can lead to changes in neuronal signaling and may have implications for various physiological and pathological processes.
実験室実験の利点と制限
FNPAF has several advantages as a pharmacological tool for scientific research. It is highly selective for the sigma-1 receptor and the NMDA receptor and does not interact with other receptors in the brain. It is also stable and can be easily synthesized in large quantities. However, there are also limitations to its use. FNPAF has poor solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for research on FNPAF. One area of interest is the role of the sigma-1 receptor in various physiological and pathological processes. FNPAF can be used to investigate the function of this receptor and its potential as a therapeutic target. Another area of interest is the role of the NMDA receptor in synaptic plasticity and learning and memory processes. FNPAF can be used to investigate the physiological and pathological roles of this receptor and its potential as a therapeutic target. Additionally, there is potential for the development of new analogs of FNPAF with improved solubility and pharmacokinetic properties for use in scientific research.
合成法
The synthesis of FNPAF involves a multi-step process that starts with the reaction between 3-fluorobenzaldehyde and 2-nitrobenzaldehyde in the presence of a base, such as potassium hydroxide. This reaction results in the formation of 3-fluoro-5-nitrobenzaldehyde, which is then converted to the corresponding furan by reacting with furfurylamine in the presence of a catalyst, such as trifluoroacetic acid. The final step involves the reaction of the furan intermediate with an amine, such as 2-aminopyridine, to yield FNPAF.
科学的研究の応用
FNPAF is primarily used as a pharmacological tool to study the function of certain receptors in the brain, such as the sigma-1 receptor and the N-methyl-D-aspartate (NMDA) receptor. The sigma-1 receptor is involved in various physiological processes, including pain perception, learning, and memory. The NMDA receptor is a subtype of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes. FNPAF has been shown to modulate the activity of these receptors and can be used to investigate their physiological and pathological roles.
特性
IUPAC Name |
N-(3-fluorophenyl)-5-(2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O4/c18-11-4-3-5-12(10-11)19-17(21)16-9-8-15(24-16)13-6-1-2-7-14(13)20(22)23/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYQUGVSOQOSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5717486.png)
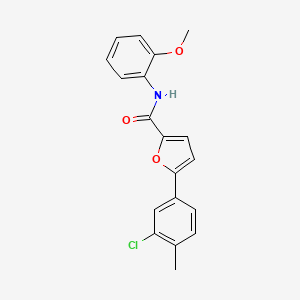
![N'-[(4-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5717502.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-methylphenyl)acetamide](/img/structure/B5717519.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5717523.png)
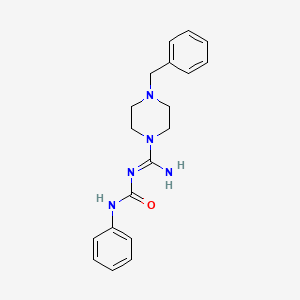

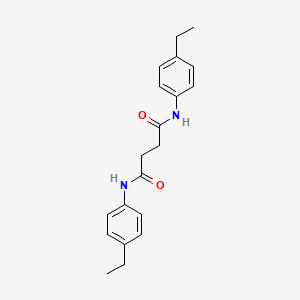
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5717544.png)
![4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5717550.png)
